

An In-depth Technical Guide to Acetophenone-13C6: Chemical Properties and Applications

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Compound of Interest

Compound Name: Acetophenone-13C6

Cat. No.: B3333693

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and metabolic significance of **Acetophenone-13C6**. Designed for professionals in research and development, this document summarizes key data, outlines detailed experimental protocols, and visualizes essential workflows and metabolic pathways to support its application in advanced scientific studies.

Core Chemical and Physical Properties

Acetophenone-13C6 is a stable, isotopically labeled form of acetophenone where the six carbon atoms of the phenyl group have been replaced with the carbon-13 (^{13}C) isotope. This labeling results in a mass shift of +6 compared to the unlabeled compound, making it an ideal internal standard for quantitative mass spectrometry-based assays. Its physical properties are largely similar to its unlabeled counterpart.

Quantitative Data Summary

The following table summarizes the key quantitative properties of Acetophenone-(ring- $^{13}\text{C}_6$) and its unlabeled analogue, Acetophenone.

Property	Acetophenone- (ring- ¹³ C ₆)	Acetophenone (Unlabeled)	Citation
Molecular Formula	¹³ C ₆ C ₂ H ₈ O	C ₈ H ₈ O	[1]
Molecular Weight	126.10 g/mol	120.15 g/mol	[1][2]
Exact Mass	126.07764389 Da	120.057514874 Da	[1][2]
CAS Number	125770-94-7	98-86-2	[1]
Appearance	Colorless liquid	Colorless liquid with a sweet, pungent odor	[2]
Density	1.081 g/mL at 25 °C	1.03 g/mL at 25 °C	[3][4]
Melting Point	19-20 °C	19-20 °C	[3]
Boiling Point	202 °C	202 °C	[3]
Flash Point	82 °C (179.6 °F) - closed cup	76 °C (168.8 °F) - closed cup	[3][5]
Isotopic Purity	≥99 atom % ¹³ C	N/A	[3]
Chemical Purity	≥99%	≥98%	[3]

Applications in Research

Due to its isotopic labeling, **Acetophenone-13C6** is primarily used as an internal standard in quantitative analytical methods, particularly in chromatography and mass spectrometry. Stable isotope labeled standards are considered the gold standard for correcting variations in sample preparation, instrument response, and matrix effects, thereby improving the accuracy and precision of analytical results.[6][7] Its applications span various fields, including:

- **Pharmacokinetic Studies:** To accurately quantify drug candidates or metabolites that have an acetophenone-like structure.
- **Metabolomics:** For tracing the metabolic fate of acetophenone and related compounds in biological systems.

- **Environmental Analysis:** To quantify trace levels of acetophenone, a known volatile organic compound, in environmental samples.
- **Food and Fragrance Industry:** For precise quantification in quality control and research.[8]

Experimental Protocols

This section provides detailed methodologies for common experiments involving **Acetophenone-13C6**.

Quantitative Analysis by GC-MS using Acetophenone-13C6 as an Internal Standard

This protocol describes the use of **Acetophenone-13C6** as an internal standard (IS) for the quantification of unlabeled acetophenone in a sample matrix (e.g., plasma, environmental water).

Methodology:

- **Preparation of Stock Solutions:**
 - Prepare a stock solution of unlabeled acetophenone at a concentration of 1 mg/mL in a suitable volatile solvent like methanol or acetone.
 - Prepare a stock solution of **Acetophenone-13C6** (Internal Standard) at a concentration of 1 mg/mL in the same solvent.
- **Preparation of Calibration Standards:**
 - Create a series of calibration standards by serially diluting the acetophenone stock solution to achieve a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
 - Spike each calibration standard with a fixed concentration of the **Acetophenone-13C6** internal standard solution (e.g., 20 µg/mL).
- **Sample Preparation:**

- To a known volume of the unknown sample (e.g., 1 mL), add the same fixed amount of the **Acetophenone-13C6** internal standard solution.
- Perform any necessary sample extraction (e.g., liquid-liquid extraction with ethyl acetate or solid-phase extraction) to isolate the analyte and IS from the matrix.
- Evaporate the solvent and reconstitute the residue in a small, known volume of the initial solvent.
- GC-MS Instrumentation and Conditions:[1]
 - Gas Chromatograph (GC):
 - Column: Use a capillary column suitable for volatile organic compounds, such as an HP-5MS (30 m x 0.25 mm, 0.25 μ m film thickness).[1]
 - Carrier Gas: Helium at a constant flow rate.[1]
 - Injector Temperature: 250 °C.[1]
 - Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp up at 10°C/min to 280°C and hold for 5 minutes.[1]
 - Mass Spectrometer (MS):
 - Ionization Mode: Electron Impact (EI).[1]
 - Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.[1]
 - Ions to Monitor:
 - For Acetophenone (Analyte): m/z 120 (Molecular Ion), 105 (Fragment [M-CH₃]⁺), 77 (Fragment [C₆H₅]⁺).[5]
 - For **Acetophenone-13C6** (IS): m/z 126 (Molecular Ion), 111 (Fragment [¹³C₆H₅CO]⁺), 83 (Fragment [¹³C₆H₅]⁺).
- Data Analysis:

- Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for each calibration standard.
- Calculate this same peak area ratio for the unknown sample.
- Determine the concentration of acetophenone in the unknown sample by interpolating its peak area ratio on the calibration curve.

Structural Confirmation by NMR Spectroscopy

This protocol outlines the general procedure for acquiring ^{13}C NMR spectra to confirm the isotopic labeling of **Acetophenone- $^{13}\text{C}_6$** .

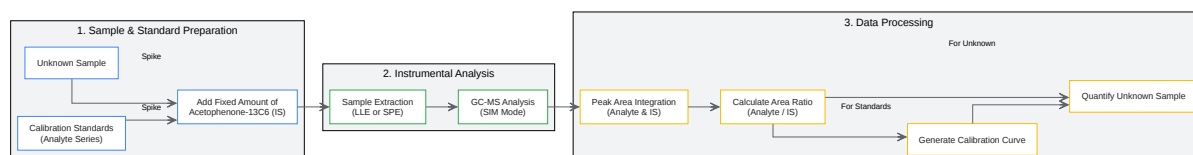
Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **Acetophenone- $^{13}\text{C}_6$** in a deuterated solvent (e.g., Chloroform- d , CDCl_3) in a standard NMR tube.[1]
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]
- Data Acquisition:
 - Acquire a standard proton-decoupled ^{13}C NMR spectrum.
 - The spectrum is expected to show intense signals for the six phenyl ring carbons due to ^{13}C enrichment, while the carbonyl and methyl carbons will appear at their natural abundance intensity.
- Spectral Analysis:
 - Compare the acquired spectrum to a reference spectrum of unlabeled acetophenone.
 - Unlabeled Acetophenone ^{13}C Chemical Shifts (in CDCl_3): δ ~198.1 (C=O), ~137.1 (quaternary phenyl C), ~133.0 (para-C), ~128.5 (ortho-C), ~128.2 (meta-C), and ~26.5 (CH_3) ppm.[9]

- For **Acetophenone-13C6**, the signals corresponding to the phenyl carbons (δ ~128-138 ppm) will be significantly enhanced in intensity relative to the carbonyl and methyl carbon signals.

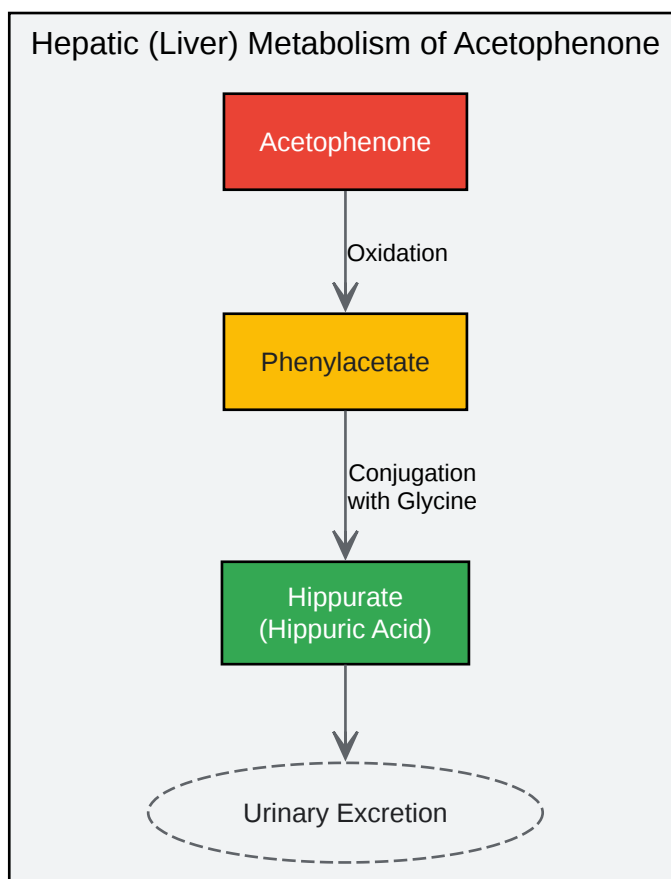
Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes related to **Acetophenone-13C6**.



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Caption: Workflow for quantitative analysis using **Acetophenone-13C6** as an internal standard.



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